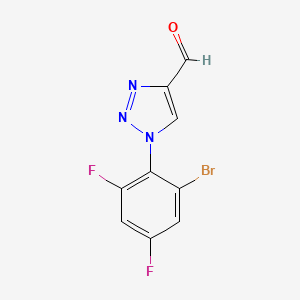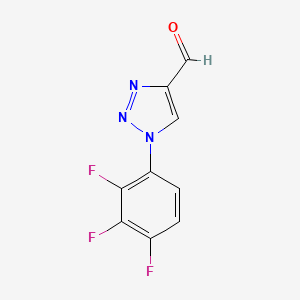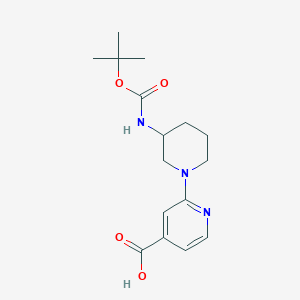
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-fluoroethanamine (2,4-DCPF) is a fluorinated amine that has been widely studied in scientific research due to its potential applications in medicine, biochemistry, and pharmacology. It has a wide range of biochemical and physiological effects, making it an attractive research compound.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Assessment of Organochlorine Compounds on Aquatic Environments A comprehensive review by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols, including compounds similar to 2-(2,4-Dichlorophenyl)-2-fluoroethanamine, on aquatic ecosystems. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with significant effects upon long-term exposure to fish. Their environmental persistence varies, highlighting the role of adapted microflora in their biodegradation and the potential for bioaccumulation, although generally low (Krijgsheld & Gen, 1986).
Toxicology and Risk Assessment
Global Trends in 2,4-D Herbicide Toxicity Studies Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review to analyze global research trends on the toxicity and mutagenicity of 2,4-D, a compound structurally related to 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. Their findings indicate a significant body of research focused on the environmental and health impacts of such chemicals, guiding future research efforts towards understanding their molecular biology impacts and degradation pathways (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
Microbial Degradation of 2,4-D Herbicides Magnoli et al. (2020) review the use of 2,4-D herbicides in agriculture and their environmental ramifications, emphasizing the crucial role of microorganisms in degrading such compounds. The indiscriminate use of these pesticides can cause significant environmental damage, making microbial remediation processes vital for pollution control and public health protection (Magnoli et al., 2020).
Environmental Fate and Behavior
Impact of 2,4-D on Ecosystems and Human Health Islam et al. (2017) critically evaluate the environmental fate, behavior, and ecotoxicological effects of 2,4-D. Despite its widespread use in agriculture, the persistent nature of this herbicide in soil, air, and water poses risks to non-target organisms and human health. The study calls for further research to understand the long-term impacts of low-level exposure to such compounds (Islam et al., 2017).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHASCSYQOHBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-fluoroethanamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)


![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)


![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)